13-Hydroxyhentriacontan-16-one
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Overview
Description
13-Hydroxyhentriacontan-16-one is a long-chain aliphatic ketone with a hydroxyl group at the 13th carbon and a ketone group at the 16th carbon. This compound is part of the cuticular waxes found in various plant species, contributing to their protective barrier against environmental stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxyhentriacontan-16-one typically involves the oxidation of hentriacontane derivatives. One common method is the selective oxidation of hentriacontane using reagents like potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl and ketone functionalities at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Carboxylic acids, acyl chlorides, and appropriate catalysts.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Esters.
Scientific Research Applications
13-Hydroxyhentriacontan-16-one has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its role in plant cuticular waxes and its impact on plant physiology and protection.
Medicine: Potential anticonvulsant properties, making it a candidate for further pharmacological studies.
Industry: Utilized in the formulation of waxes and coatings for various applications.
Mechanism of Action
The mechanism of action of 13-Hydroxyhentriacontan-16-one in biological systems involves its interaction with cellular membranes and proteins. The hydroxyl and ketone groups can form hydrogen bonds with membrane lipids and proteins, potentially altering their structure and function. This interaction may contribute to its anticonvulsant effects by modulating neuronal activity and membrane stability .
Comparison with Similar Compounds
Hentriacontan-16-one: A similar compound with a ketone group at the 16th carbon but lacking the hydroxyl group.
14-Hydroxyhentriacontan-16-one: Another similar compound with the hydroxyl group at the 14th carbon instead of the 13th.
Uniqueness: 13-Hydroxyhentriacontan-16-one is unique due to the specific positioning of the hydroxyl and ketone groups, which can influence its chemical reactivity and biological activity. The presence of both functional groups in specific positions allows for unique interactions and applications compared to its analogs .
Properties
CAS No. |
64118-77-0 |
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Molecular Formula |
C31H62O2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
13-hydroxyhentriacontan-16-one |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-31(33)29-28-30(32)26-24-22-20-18-14-12-10-8-6-4-2/h30,32H,3-29H2,1-2H3 |
InChI Key |
VPSIVAXDKOLBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCC(CCCCCCCCCCCC)O |
Origin of Product |
United States |
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